![molecular formula C13H20ClNO2 B3107734 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline CAS No. 162100-41-6](/img/structure/B3107734.png)
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline
Overview
Description
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is a chemical compound used in scientific research for its potential therapeutic properties. This compound is known for its ability to interact with certain biological targets, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It can also interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline. One direction is to further investigate its mechanism of action and identify the biological targets that it interacts with. Another direction is to explore its potential therapeutic properties in vivo and determine its efficacy as a drug candidate. Additionally, research can be conducted to optimize the synthesis method of this compound and improve its purity and yield.
Scientific Research Applications
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Another study showed that it has anti-inflammatory properties and can reduce inflammation in the body.
properties
IUPAC Name |
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-16-13(17-5-2)9-15-11-7-6-10(3)12(14)8-11/h6-8,13,15H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLROWCNYLPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC(=C(C=C1)C)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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